- Imidazotriazinones derivatives and their use against inflammatory processes and/or immune diseases, World Intellectual Property Organization, , ,
Cas no 943-28-2 (trans-4-Tert-Butylcyclohexanecarboxylic acid)

trans-4-Tert-Butylcyclohexanecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- cis-4-tert-Butylcyclohexanecarboxylic Acid
- Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis-
- acide t-butyl-4 cyclohexanecarboxylique cis
- cis-4-t-butylcyclohexanecarboxylic acid
- cis-4-tert-Butyl-cyclohexancarbonsaeure
- cis-4-tert-butyl-cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid,4-tert-butyl-,cis
- trans-4-tert-Butylcyclohexanecarboxylic acid
- 4-tert-Butylcyclohexanecarboxylic acid
- trans-4-(tert-Butyl)cyclohexanecarboxylic acid
- 4-tert-Butylcyclohexane-1-carboxylic acid
- 4-(tert-butyl)cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, trans-
- cis-4-tert-Butylcyclohexane carboxylic acid
- QVQK
- TRANS-4-TERT-BUTYLCYCLOHEXANE CARBOXYLIC ACID
- (1r,4r)-4-tert-butylcyclohexanecarboxylic acid
- FT-0633170
- 4-tert-Butylcyclohexanecarboxylic acid, 99%
- trans-4-tert-butyl-cyclohexanecarboxylic acid
- AKOS015837821
- 4-(Tert-butyl)cyclohexane-1-carboxylic acid
- AS-17248
- 4-tert-Butylcyclohexanecarboxylic acid, purum, >=98.0% (T)
- SCHEMBL17935778
- EU-0099985
- AS-64517
- CHEBI:87689
- SR-01000597228
- (1S,4S)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
- Cyclohexanecarboxylic acid,1-dimethylethyl)-, cis-
- NSC176105
- 4-tert-Butylcyclohexanecarboxylic acid methyl ester,c&t
- SCHEMBL14540601
- ChemDiv2_003455
- NSC52181
- D88778
- NSC 52181
- SY102581
- (1r,4r)-4-(tert-butyl)cyclohexanecarboxylic acid
- SR-01000597228-1
- 943-29-3
- trans-4-tert-Butycyclohexanecarboxylic acid
- MFCD00466237
- T71484
- ZB1703
- 4-tert-Butylcyclohexanecarboxylic acid,c&t
- B2631
- 5451-55-8
- SCHEMBL1835961
- MFCD00042622
- 4-t-butylcyclohexane-1-carboxylic acid
- trans-4-tert-butylcyclohexane-1-carboxylic acid
- B1285
- SCHEMBL3514603
- CS-0081079
- AC7380
- 4-tert-butyl-cyclohexanecarboxylic acid
- 4-tert-butylcyclohexylcarboxylic acid
- Cis-4-(tert-butyl)cyclohexanecarboxylic acid
- Cis-4-(tert-butyl)cyclohexanecarboxylicacid
- NSC176107
- CS-0453487
- NSC52180
- A830221
- DTXSID70241408
- FT-0619506
- AKOS000120233
- Cyclohexanecarboxylic acid,1-dimethylethyl)-, trans-
- 4-tert-Butylcyclohexanecarboxylic acid #
- SCHEMBL503482
- AB06262
- NSC-176105
- trans-4-(dimethylethyl)cyclohexanecarboxylic acid
- 4-tert-Butylcyclohexanecarboxylic acid pure trans isomer
- 4-tert-butylcyclohexane carboxylic acid
- NSC-176107
- trans-4-t-butylcyclohexanecarboxylic acid
- trans-4-tert-Butylcyclohexanoic acid
- J-660041
- Q27159833
- Z104477532
- Trans-4-(1,1-dimethylethyl)cyclohexanecarboxylic acid
- 4-t-butylcyclohexanecarboxylic acid
- 4-tert-butylcyclohexancarboxilic acid
- AKOS015837823
- NSC-52181
- DTXSID301259837
- HMS1378N01
- AM9696
- 943-28-2
- MFCD08276286
- Cyclohexanecarboxylic acid, 4-tert-butyl-, cis-
- 4-tert-butylcyclohexane-carboxylic acid
- GEO-02474
- NSC-52180
- Cyclohexanecarboxylic acid, 4-tert-butyl-, trans-
- AS-69893
- EN300-20265
- DB-057491
- (1R,4R)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
- DB-052595
- trans-4-Tert-Butylcyclohexanecarboxylic acid
-
- MDL: MFCD08276286
- インチ: 1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
- InChIKey: QVQKEGYITJBHRQ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 184.14600
- どういたいしつりょう: 184.146
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 37.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.996
- ゆうかいてん: 116.0 to 121.0 deg-C
- ふってん: 282.9 ºC at 760 mmHg
- フラッシュポイント: 136.7 ºC
- 屈折率: 1.473
- PSA: 37.30000
- LogP: 2.92350
- ようかいせい: 未確定
trans-4-Tert-Butylcyclohexanecarboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
trans-4-Tert-Butylcyclohexanecarboxylic acid 税関データ
- 税関コード:2916209090
- 税関データ:
中国税関コード:
2916209090概要:
29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
trans-4-Tert-Butylcyclohexanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR936255-5g |
Cis-4-tert-butylcyclohexanecarboxylic acid |
943-28-2 | 95% | 5g |
£355.00 | 2024-05-23 | |
Chemenu | CM393492-5g |
cis-4-tert-Butylcyclohexanecarboxylic Acid |
943-28-2 | 95%+ | 5g |
$151 | 2024-07-19 | |
Key Organics Ltd | AS-69893-5G |
(1s,4s)-4-tert-butylcyclohexane-1-carboxylic acid |
943-28-2 | >97% | 5g |
£285.00 | 2025-02-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153649-5G |
trans-4-Tert-Butylcyclohexanecarboxylic acid |
943-28-2 | >98.0%(GC)(T) | 5g |
¥1025.90 | 2023-09-03 | |
eNovation Chemicals LLC | D641535-5g |
CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID |
943-28-2 | 97% | 5g |
$500 | 2024-06-05 | |
Chemenu | CM393492-1g |
cis-4-tert-Butylcyclohexanecarboxylic Acid |
943-28-2 | 95%+ | 1g |
$54 | 2024-07-19 | |
Aaron | AR006CNM-5g |
Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis- |
943-28-2 | 98% | 5g |
$144.00 | 2025-01-23 | |
Aaron | AR006CNM-250mg |
Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis- |
943-28-2 | 98% | 250mg |
$17.00 | 2025-01-23 | |
Aaron | AR006CNM-100mg |
Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis- |
943-28-2 | 98% | 100mg |
$8.00 | 2025-01-23 | |
Ambeed | A829057-25g |
cis-4-(tert-Butyl)cyclohexanecarboxylic acid |
943-28-2 | 95% | 25g |
$510.0 | 2024-08-02 |
trans-4-Tert-Butylcyclohexanecarboxylic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer PrecatalystJournal of Organometallic Chemistry, 2023, 997,,
ごうせいかいろ 4
trans-4-Tert-Butylcyclohexanecarboxylic acid Raw materials
trans-4-Tert-Butylcyclohexanecarboxylic acid Preparation Products
trans-4-Tert-Butylcyclohexanecarboxylic acid 関連文献
-
1. Steroidal analogues of unnatural configuration. Part 14. Conformational analysis of 4,4,14α-trimethyl-19(10→9β)abeo-5β,10α-pregnane-6,11-diols by X-ray crystallography and force-field calculationsJan C. A. Boeyens,James R. Bull,Albert Tuinman,Petrus H. van Rooyen J. Chem. Soc. Perkin Trans. 2 1979 1279
trans-4-Tert-Butylcyclohexanecarboxylic acidに関する追加情報
trans-4-Tert-Butylcyclohexanecarboxylic Acid (CAS No. 943-28-2): A Comprehensive Guide to Its Properties and Applications
trans-4-Tert-Butylcyclohexanecarboxylic acid (CAS No. 943-28-2) is a versatile organic compound widely used in pharmaceuticals, fragrances, and specialty chemicals. Its unique structural features, including a tert-butyl group and a carboxylic acid moiety, make it valuable for synthesizing chiral intermediates and fine chemicals. This article explores its properties, synthesis methods, and emerging applications in green chemistry and sustainable manufacturing.
The compound's cyclohexane ring with a trans configuration provides exceptional stereochemical stability, a key reason why researchers favor it for asymmetric synthesis. Recent studies highlight its role in developing biodegradable polymers and non-toxic plasticizers, aligning with global trends toward eco-friendly materials. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), meeting stringent industry standards for pharmaceutical-grade ingredients.
In fragrance applications, trans-4-Tert-Butylcyclohexanecarboxylic acid derivatives contribute to long-lasting woody and amber notes, addressing consumer demand for sustainable perfumery. Its low volatility and compatibility with ethanol make it ideal for premium cosmetic formulations. Notably, its metabolic stability has sparked interest in prodrug development, particularly for targeted drug delivery systems—a hot topic in AI-driven drug discovery platforms.
From a commercial perspective, the compound's supply chain resilience has gained attention post-pandemic. Manufacturers now emphasize local sourcing of precursors like tert-butylbenzene to reduce lead times. Regulatory compliance with REACH and FDA guidelines ensures its safe use in consumer products, while advanced crystallization techniques optimize particle size distribution for specific industrial applications.
Emerging research explores its potential in organic electronics, where its rigid structure enhances charge transport in semiconductor materials. This aligns with searches for "high-performance organic materials" and "sustainable alternatives to silicon." Additionally, its hydrogen bonding capacity makes it a candidate for designing supramolecular assemblies, a trending area in nanotechnology forums.
For laboratory handling, the compound's solubility profile (soluble in ether, slightly soluble in water) enables diverse reaction conditions. Safety data sheets recommend standard organic acid precautions, though its low acute toxicity (LD50 >2000 mg/kg) makes it preferable to many aromatic alternatives. Storage in amber glass under nitrogen atmosphere maintains stability, addressing common queries about chemical shelf life extension.
Innovative purification methods like supercritical fluid chromatography now achieve >99.5% enantiomeric purity, crucial for chiral drug synthesis. This advancement responds to pharmaceutical industry demands reflected in search terms like "high-purity chiral building blocks." Meanwhile, computational chemistry studies utilize its well-defined conformation to validate molecular modeling algorithms, bridging experimental and theoretical chemistry.
Environmental considerations drive interest in its biodegradation pathways, with recent studies showing complete mineralization within 28 days under aerobic conditions. Such data supports its selection for green chemistry initiatives, particularly when users search for "EPA-approved intermediates." Its derivatization potential also enables covalent attachment to silica supports, creating novel stationary phases for analytical chromatography.
Market analysts note growing demand in Asia-Pacific regions, where specialty chemical production increasingly incorporates this compound. Patent analysis reveals rising applications in flexible display materials and self-healing coatings—topics frequently discussed in materials science communities. Quality control protocols now emphasize residual solvent monitoring using GC-MS, addressing regulatory concerns about trace impurities.
Future directions may explore its ionic liquid derivatives for energy storage applications, connecting to popular searches about "next-gen battery materials." The compound's balance of lipophilicity (logP ~2.8) and polar functionality continues to inspire innovations across industries, from controlled-release agrochemicals to medical device coatings, demonstrating its enduring relevance in advanced chemistry.
943-28-2 (trans-4-Tert-Butylcyclohexanecarboxylic acid) 関連製品
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